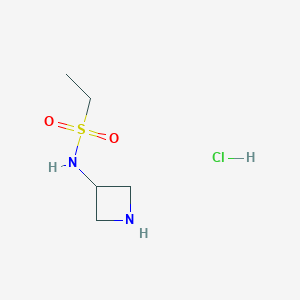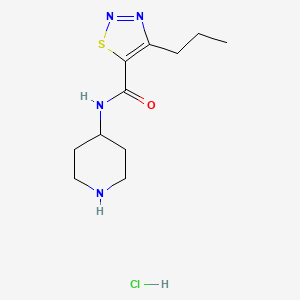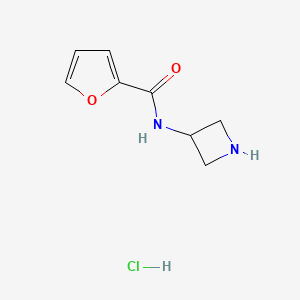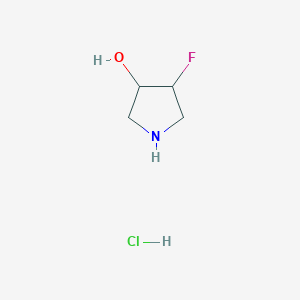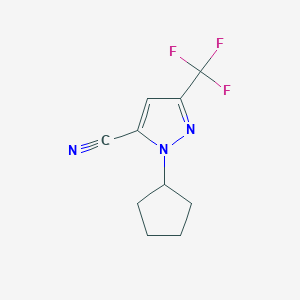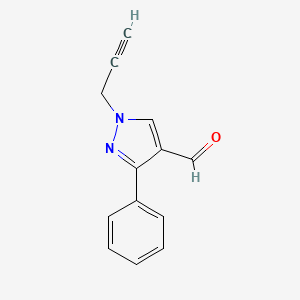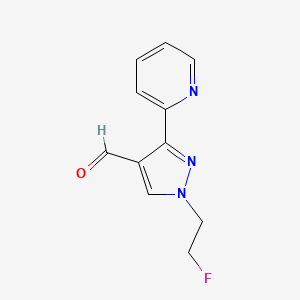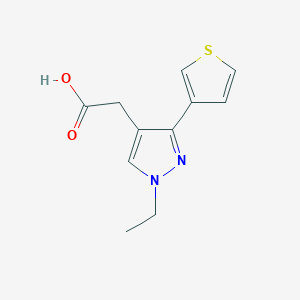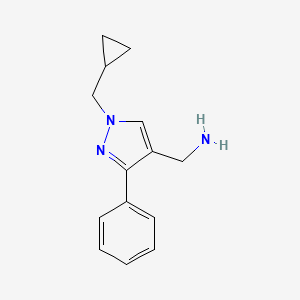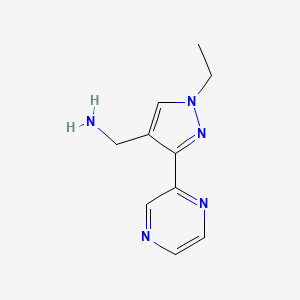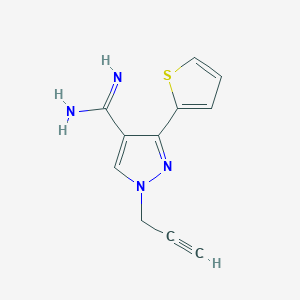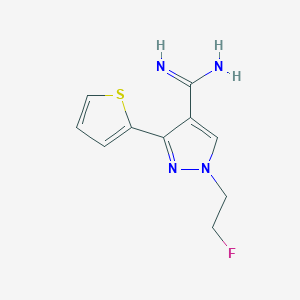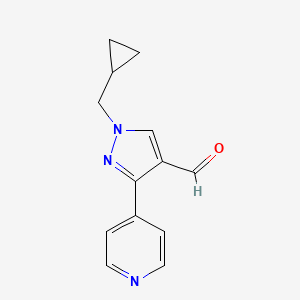
1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
The compound “1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide” contains several functional groups. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The cyanomethyl group is a nitrile, which is a polar functional group with a triple bond between a carbon and a nitrogen. The pyrazole is a heterocyclic aromatic organic compound, which consists of a 5-membered ring with two nitrogen atoms. The carboxamide group is a functional group consisting of a carbonyl (RR’C=O) and amine (R’'N), which is often found in many kinds of drugs and proteins.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . The cyanomethyl group could potentially be introduced through a cyanation reaction. The pyrazole ring could be formed through a cyclization reaction, and the carboxamide group could be introduced through an amide coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the trifluoromethyl, cyanomethyl, pyrazole, and carboxamide functional groups. The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine, which would impact the electronic properties of the molecule . The presence of the nitrogen atoms in the pyrazole ring and the carboxamide group would also contribute to the polarity of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups it contains. The trifluoromethyl group is known to undergo various reactions, including trifluoromethylation of carbon-centered radical intermediates . The cyanomethyl group could potentially undergo reactions typical of nitriles, such as hydrolysis to form a carboxylic acid. The pyrazole ring, being aromatic, would be expected to undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes . The presence of the polar nitrile and carboxamide groups could impact the compound’s solubility in different solvents.Wirkmechanismus
Target of Action
Compounds containing the trifluoromethyl group play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethyl-containing compounds can be used as starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .
Biochemical Pathways
The trifluoromethylation of carbon-centered radical intermediates is a known process .
Pharmacokinetics
The compound has a predicted boiling point of 2115±350 °C and a predicted density of 1460±006 g/cm3 (Temp: 20 °C; Press: 760 Torr) .
Result of Action
The activation of the c–f bond in organic synthesis is a challenging task, and trifluoromethyl-containing compounds constitute possible starting materials for the synthesis of diverse fluorinated compounds .
Action Environment
The physical properties of the compound, such as its boiling point and density, may be influenced by environmental conditions .
Eigenschaften
IUPAC Name |
2-(cyanomethyl)-5-(trifluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4O/c8-7(9,10)5-3-4(6(12)15)14(13-5)2-1-11/h3H,2H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYYVAXXPCIOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CC#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



